3-(4-Morpholinylmethyl)-morpholine 2HCl
Overview
Description
3-(4-Morpholinylmethyl)-morpholine 2HCl is a chemical compound that features two morpholine rings connected by a methylene bridge. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinylmethyl)-morpholine 2HCl typically involves the reaction of morpholine with formaldehyde and hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinylmethyl)-morpholine 2HCl can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form simpler amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, ethanol, water.
Major Products
Oxidation: N-oxides of morpholine.
Reduction: Simpler amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(4-Morpholinylmethyl)-morpholine 2HCl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of Grignard reagents.
Biology: Utilized in the synthesis of fluorescent probes for imaging neural stem/progenitor cells.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Morpholinylmethyl)-morpholine 2HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Morpholinyl)-4H-chromen-4-one
- **7-methyl-3-(4-morpholinylmethyl)-2,3-dihydro-4H-chromen-4-one hydrochloride
- **(3R)-N-[4-(4-Methyl-1-piperazinyl)-2-butanyl]-3-(4-morpholinylmethyl)-1-piperidinecarboxamide
Uniqueness
3-(4-Morpholinylmethyl)-morpholine 2HCl is unique due to its dual morpholine structure, which provides distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical syntheses and research applications.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-8-9(10-1)7-11-2-5-12-6-3-11/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGSGQHLPVMHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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